molecular formula C20H24N2O4 B12284336 3-Phenylazetidine hemioxalate

3-Phenylazetidine hemioxalate

Cat. No.: B12284336
M. Wt: 356.4 g/mol
InChI Key: YADXJOOKPMCUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylazetidine hemioxalate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclic compounds. The presence of the phenyl group attached to the azetidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This photochemical reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity.

Another method involves the use of organometallic intermediates. For instance, the cross-coupling reaction using palladium catalysts and phosphine ligands can be employed, starting from 3-iodo-azetidine . This method requires the generation of an azetidine–zinc complex before the subsequent coupling reaction.

Industrial Production Methods

Industrial production of 3-Phenylazetidine hemioxalate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of robust catalytic systems and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Phenylazetidine hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups.

Scientific Research Applications

3-Phenylazetidine hemioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylazetidine hemioxalate involves its interaction with specific molecular targets and pathways. The phenyl group attached to the azetidine ring can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylazetidine hemioxalate is unique due to the presence of the hemioxalate group, which can influence its solubility, stability, and reactivity

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

oxalic acid;3-phenylazetidine

InChI

InChI=1S/2C9H11N.C2H2O4/c2*1-2-4-8(5-3-1)9-6-10-7-9;3-1(4)2(5)6/h2*1-5,9-10H,6-7H2;(H,3,4)(H,5,6)

InChI Key

YADXJOOKPMCUBF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2.C1C(CN1)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.